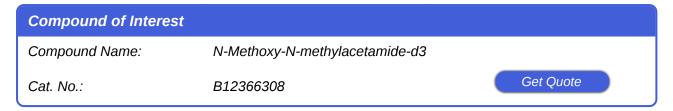




Application Notes and Protocols: Weinreb Amide Synthesis using N-Methoxy-N-methylacetamide-d3

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Weinreb-Nahm ketone synthesis is a cornerstone of modern organic chemistry, enabling the formation of ketones from carboxylic acid derivatives with high fidelity and broad functional group tolerance.[1][2] This method typically involves the reaction of an organometallic reagent (such as a Grignard or organolithium reagent) with an N-methoxy-N-methylamide, commonly known as a Weinreb amide.[3] A key advantage of this reaction is the stability of the tetrahedral intermediate, which is stabilized by chelation to the methoxy group, thus preventing the common problem of over-addition to form tertiary alcohols.[1][4]

The use of isotopically labeled reagents in chemical synthesis provides a powerful tool for a variety of applications. **N-Methoxy-N-methylacetamide-d3**, a deuterated analog of the simple Weinreb amide, serves as a valuable building block for the introduction of a trideuteroacetyl group (-C(O)CD₃) into molecules. The resulting deuterated ketones are instrumental in several areas of research and development:

 Mechanistic Studies: Deuterated compounds are frequently used to probe reaction mechanisms through the study of kinetic isotope effects.



- Metabolic Studies: In drug development, deuterium labeling can alter the metabolic profile of a drug candidate, potentially leading to improved pharmacokinetic properties.
- Quantitative Analysis: Deuterated molecules serve as excellent internal standards for quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) analysis due to their similar chemical properties to the analyte but distinct mass.[5][6][7]

These application notes provide detailed protocols for the synthesis of deuterated ketones using **N-Methoxy-N-methylacetamide-d3** and organometallic reagents, along with representative data and visualizations to guide researchers in their synthetic endeavors.

Data Presentation: Synthesis of Deuterated Ketones

The following table summarizes representative quantitative data for the synthesis of various deuterated ketones from **N-Methoxy-N-methylacetamide-d3** and different organometallic reagents. The data presented here are illustrative and actual results may vary depending on the specific substrate and reaction conditions.



Entry	Organomet allic Reagent (R- M)	Product (R- COCD₃)	Reaction Time (h)	Yield (%)	Isotopic Purity (%D)
1	Phenylmagne sium bromide	1-Phenyl- 2,2,2- trideuterioeth an-1-one	2	85	>98
2	n-Butyllithium	2,2,2- Trideuteriohe xan-3-one	3	78	>98
3	Vinylmagnesi um bromide	1,1,1- Trideuteriobut -3-en-2-one	2.5	72	>98
4	4- Methoxyphen ylmagnesium bromide	1-(4- Methoxyphen yl)-2,2,2- trideuterioeth an-1-one	2	88	>98

Experimental Protocols General Considerations

- All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
- Glassware should be oven-dried prior to use to remove any residual moisture.
- Anhydrous solvents are essential for the success of these reactions.
- Organometallic reagents are often pyrophoric and should be handled with extreme care.



Protocol 1: Synthesis of 1-Phenyl-2,2,2-trideuterioethan-1-one (Table 1, Entry 1)

Materials:

- N-Methoxy-N-methylacetamide-d3 (1.0 eq)
- Phenylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether (Et₂O)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add **N-Methoxy-N-methylacetamide-d3**.
- · Dissolve the amide in anhydrous THF.
- Cool the solution to 0 °C in an ice-water bath.
- Slowly add phenylmagnesium bromide dropwise to the stirred solution over 15 minutes.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
- Extract the aqueous layer with diethyl ether (3 x 20 mL).



- Combine the organic layers and wash with brine.
- Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired deuterated ketone.

Protocol 2: Synthesis of 2,2,2-Trideuteriohexan-3-one (Table 1, Entry 2)

Materials:

- N-Methoxy-N-methylacetamide-d3 (1.0 eq)
- n-Butyllithium (1.2 eq, 2.5 M in hexanes)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a flame-dried round-bottom flask under an argon atmosphere, add N-Methoxy-N-methylacetamide-d3 and dissolve it in anhydrous THF.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium dropwise to the stirred solution.
- Stir the reaction mixture at -78 °C for 3 hours.
- Monitor the reaction by TLC.



- Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
- Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
- Combine the organic extracts, wash with brine, and dry over anhydrous Na2SO4.
- Filter the solution and remove the solvent in vacuo.
- Purify the residue by flash chromatography to yield the pure deuterated ketone.

Visualizations Reaction Mechanism

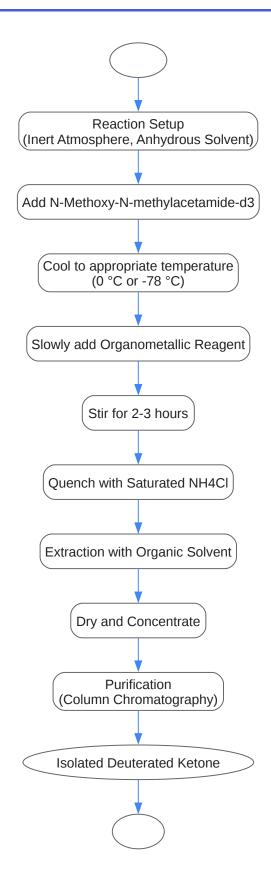
The following diagram illustrates the mechanism of the Weinreb ketone synthesis, highlighting the formation of the stable chelated tetrahedral intermediate that prevents over-addition.

Caption: Mechanism of the Weinreb Ketone Synthesis.

Experimental Workflow

This diagram outlines the general workflow for the synthesis of deuterated ketones using **N-Methoxy-N-methylacetamide-d3**.





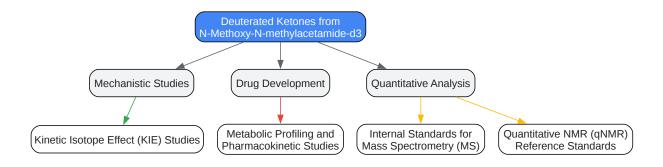
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Caption: General Experimental Workflow.



Applications of Deuterated Ketones

The following diagram illustrates the key applications of deuterated ketones synthesized via this method.



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Caption: Applications of Synthesized Deuterated Ketones.

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